![molecular formula C7H17NO B2370216 Butyl(2-methoxyethyl)amine CAS No. 58203-00-2](/img/structure/B2370216.png)
Butyl(2-methoxyethyl)amine
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Overview
Description
Butyl(2-methoxyethyl)amine is a versatile chemical compound used in scientific research. It has a molecular weight of 131.22 and is a liquid at room temperature . Its unique properties make it suitable for various applications including pharmaceutical synthesis and organic chemistry studies.
Molecular Structure Analysis
The molecular structure of Butyl(2-methoxyethyl)amine consists of a butyl group (four carbon atoms) attached to an amine group that is further attached to a 2-methoxyethyl group . The InChI key for this compound is KBFNFQKDHFXGNQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines, including Butyl(2-methoxyethyl)amine, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .
Physical And Chemical Properties Analysis
Butyl(2-methoxyethyl)amine is a liquid at room temperature . It has a molecular weight of 131.22 . The compound is also known to have anti-fouling properties .
Scientific Research Applications
Catalytic Applications
Butyl(2-methoxyethyl)amine has shown potential in catalytic applications. The research demonstrated the use of ligands containing this compound in palladium-catalyzed C-N bond formation reactions. These ligands were found to significantly influence the catalytic activity, with the steric bulk of the substituents on the phosphorus atom being crucial. Specifically, certain ligands demonstrated effectiveness in the aminations of aryl halides with primary amines, indicating the potential of Butyl(2-methoxyethyl)amine-based ligands in facilitating complex chemical reactions (Xie, Zhang, & Zhang, 2006).
CO2 Capture and Environmental Applications
Significant research has also been conducted on the use of Butyl(2-methoxyethyl)amine and its derivatives in environmental applications, particularly in CO2 capture. One study reported the synthesis of a new room temperature ionic liquid incorporating a cation with an appended amine group derived from Butyl(2-methoxyethyl)amine. This ionic liquid was capable of reacting reversibly with CO2, effectively sequestering the gas as a carbamate salt. It was compared in efficiency for CO2 capture to commercial amine sequestering reagents, offering a nonvolatile alternative that doesn't require water to function (Bates, Mayton, Ntai, & Davis, 2002). Another study focused on the synthesis of new tertiary amines by varying the alkyl chain length with/without a hydroxyl group in the structure, exploring the effects of these chemical structures on CO2 capture performance (Singto et al., 2016).
Polymer Synthesis
Butyl(2-methoxyethyl)amine and related compounds have also been utilized in polymer synthesis. One study highlighted the reverse atom transfer radical polymerization of butyl methacrylate in miniemulsion initiated by a redox system, leading to the formation of high molecular weight poly(butyl methacrylate). The use of an innovative mediator containing Butyl(2-methoxyethyl)amine facilitated the process and resulted in polymers with high molecular weight and controlled degree of polymerization (Simms & Cunningham, 2007).
Analytical Chemistry
In the realm of analytical chemistry, Butyl(2-methoxyethyl)amine derivatives have been used to improve the separation and quantization of various substances. For instance, a study reported the use of an ionic liquid 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide, derived from Butyl(2-methoxyethyl)amine, for the improved determination of aromatic amines typically present as contaminants in consumer products (Lizier & Zanoni, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-8-6-7-9-2/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNFQKDHFXGNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(2-methoxyethyl)amine |
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